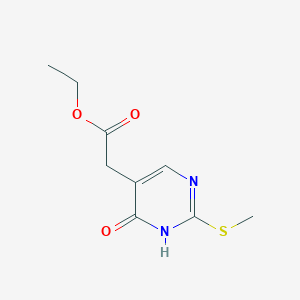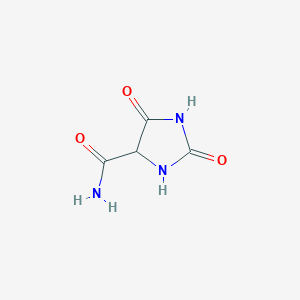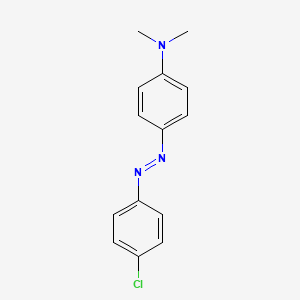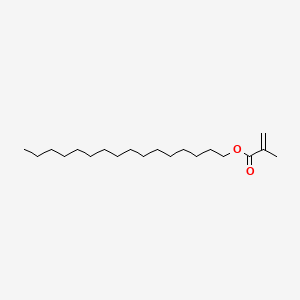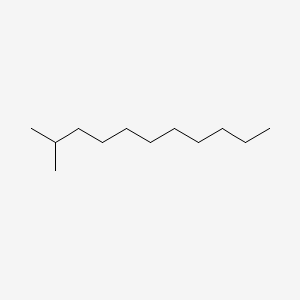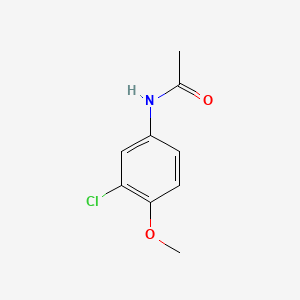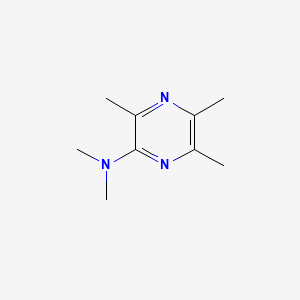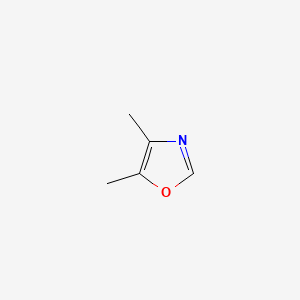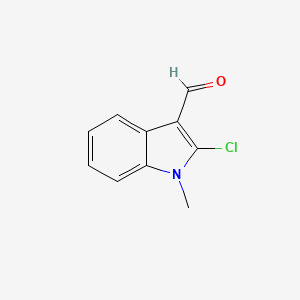
2-クロロ-1-メチル-1H-インドール-3-カルバルデヒド
概要
説明
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . The carbonyl groups in these compounds can easily undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde include a melting point of 91-96°C . It has a molecular weight of 193.63 . More specific properties were not found in the retrieved data.科学的研究の応用
インドール誘導体の生物学的可能性
“2-クロロ-1-メチル-1H-インドール-3-カルバルデヒド”を含むインドール誘導体は、さまざまな生物活性を有する . それらは、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、および抗コリンエステラーゼ活性があることがわかった . この広範囲にわたる生物活性は、インドール誘導体を研究者にとって興味深いトピックにしている .
さまざまな障害の治療
近年、ヒトの体における癌細胞、微生物、およびさまざまな種類の障害の治療のためのインドール誘導体の適用は、ますます注目を集めている . 天然および合成の両方のインドールは、さまざまな生物学的に重要な特性を示す .
高次インドールの合成
“2-クロロ-1-メチル-1H-インドール-3-カルバルデヒド”は、高次インドールの合成のための出発物質として使用できる . これらには、イソインドロ[2,1-a]インドール、アプシノプシン、および4-置換テトラヒドロベンゾ[cd]インドールが含まれる .
アルカロイドにおけるインドールの構築
インドールは、天然物および薬物における重要な複素環系である . 選択されたアルカロイドにおけるインドールの部分としての構築は、最近の研究の焦点となっている .
多成分反応
“2-クロロ-1-メチル-1H-インドール-3-カルバルデヒド”は、本質的に持続可能な多成分反応で使用されてきた . これらの反応は、医薬品的に興味深い足場の組み立てに使用されてきた .
植物アレキシンシクロブラシニンのアナログの合成
“2-クロロ-1-メチル-1H-インドール-3-カルバルデヒド”は、インドール植物アレキシンシクロブラシニンのアナログを調製するために使用されてきた . これらのアナログは、NR1R2基で合成されている .
作用機序
Target of Action
2-Chloro-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature and ph could potentially influence the action of this compound .
将来の方向性
生化学分析
Biochemical Properties
2-Chloro-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of indole phytoalexin cyclobrassinon and in the biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
2-Chloro-1-methyl-1H-indole-3-carbaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, have shown biological activities such as antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and protein kinase inhibition . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde involves its interactions at the molecular level. It acts as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression, which are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. It is stored at ambient temperature and has a melting point of 91-96°C . Understanding these temporal effects is vital for its application in biochemical research and pharmaceutical development.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit toxic or adverse effects at high doses . It is crucial to determine the threshold effects and safe dosage levels to ensure its therapeutic efficacy and safety.
Metabolic Pathways
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inherent functional groups can undergo C–C and C–N coupling reactions and reductions, making it a key precursor in the synthesis of various heterocyclic derivatives .
Transport and Distribution
The transport and distribution of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity and therapeutic applications .
Subcellular Localization
2-Chloro-1-methyl-1H-indole-3-carbaldehyde’s subcellular localization is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects . Understanding these localization mechanisms is vital for its application in biochemical research and drug development.
特性
IUPAC Name |
2-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIBKTZVLYGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310949 | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24279-74-1 | |
| Record name | 24279-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

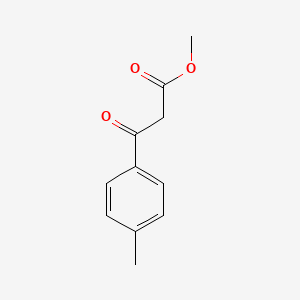
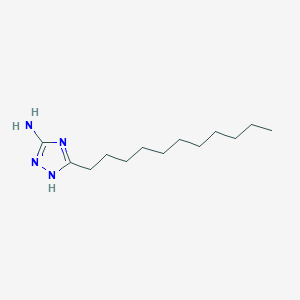
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)
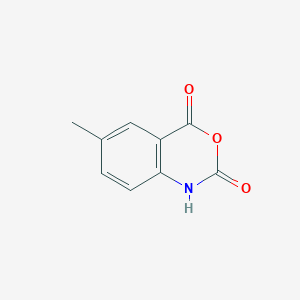
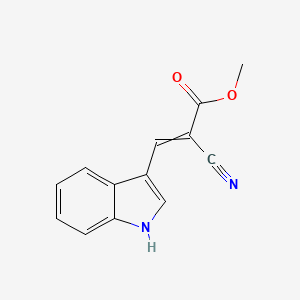
![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)
